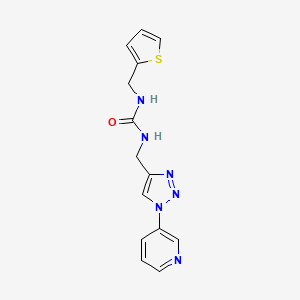

1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-[(1-pyridin-3-yltriazol-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6OS/c21-14(17-9-13-4-2-6-22-13)16-7-11-10-20(19-18-11)12-3-1-5-15-8-12/h1-6,8,10H,7,9H2,(H2,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILDTBILLYIHMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic molecule that integrates a pyridine ring, a triazole moiety, and a thiophene unit. This unique structural configuration is anticipated to confer diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

This includes:

- Pyridine : A six-membered aromatic ring containing one nitrogen atom.

- Triazole : A five-membered ring with three nitrogen atoms, known for its biological activity.

- Thiophene : A five-membered ring containing sulfur.

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets within biological systems. The triazole and pyridine rings are known to participate in hydrogen bonding and π-stacking interactions with proteins, potentially inhibiting or modulating their activity.

Anticancer Activity

Research indicates that compounds featuring triazole and pyridine structures often exhibit significant anticancer properties. For instance, derivatives of triazoles have shown cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Triazole derivative A | MCF-7 (breast cancer) | 27.3 |

| Triazole derivative B | HCT116 (colon cancer) | 6.2 |

These studies suggest that the target compound may also possess similar anticancer activity due to its structural components .

Antimicrobial Activity

Compounds containing both triazole and pyridine rings have demonstrated notable antimicrobial properties. For example, research has shown that certain triazole derivatives exhibit potent antifungal and antibacterial activities. The presence of the thiophene moiety may enhance these effects due to its own bioactive properties .

Study 1: Triazole Derivatives Against Cancer

In a study assessing the cytotoxic effects of various triazole derivatives on human cancer cell lines, it was found that modifications to the triazole structure significantly influenced their potency. Compounds similar to the target structure were tested against MCF-7 and HCT116 cells, revealing promising results with IC50 values indicating effective inhibition of cell proliferation .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of compounds incorporating thiophene and triazole rings. The results indicated that these compounds exhibited significant antibacterial activity against pathogenic bacteria, suggesting potential therapeutic applications in treating infections .

Synthesis Methods

The synthesis of This compound typically involves several steps:

- Formation of the Triazole Ring : Achieved through a Huisgen 1,3-dipolar cycloaddition reaction.

- Coupling Reaction : Involves introducing the pyridine moiety via methods such as Suzuki or Heck coupling.

- Amide Bond Formation : The thiophene unit is attached through an amide reaction with the appropriate thiophene derivative .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity :

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The specific compound has been evaluated for its effectiveness against resistant strains, showcasing potential as a new antimicrobial agent .

Anticancer Properties :

The triazole ring also plays a crucial role in anticancer drug development. Compounds similar to 1-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea have been tested for cytotoxicity against cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in certain cancer cells, making it a candidate for further pharmacological studies .

Agricultural Applications

Pesticide Development :

The compound's bioactive properties have led to investigations into its use as an eco-friendly pesticide. Research has demonstrated that similar structures can disrupt pest metabolism or act as growth inhibitors in insects, offering an alternative to conventional pesticides that often lead to resistance and environmental concerns .

Plant Growth Regulation :

In addition to pest control, compounds with triazole structures are known to influence plant growth by modulating hormonal pathways. This application is particularly relevant in enhancing crop yield and resilience against environmental stressors .

Materials Science Applications

Coordination Chemistry :

The ability of the triazole group to coordinate with metal ions opens avenues for the development of new materials. Research has explored the synthesis of metal-organic frameworks (MOFs) using this compound as a ligand, which could lead to advancements in gas storage and separation technologies .

Nanotechnology :

In nanotechnology, compounds like this compound are being investigated for their potential as stabilizers or functional agents in nanoparticle synthesis. Their unique chemical properties can enhance the stability and functionality of nanoparticles used in various applications, including drug delivery systems and sensors .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Urea-Triazole Hybrids

The compound shares structural homology with urea-linked 1,2,3-triazole derivatives. Key analogues include:

Key Structural Differences :

- Pyridine vs.

- Thiophene vs. Halogenated Aryl : The thiophen-2-ylmethyl group offers distinct electronic properties compared to bromophenyl (7e) or chlorotrifluoromethylphenyl (7n), influencing binding affinity and metabolic stability .

Pharmacological Activity

While direct data on the target compound’s bioactivity are absent, inferences can be drawn from analogues:

- IDO1 Inhibition: Compound 7e (IC₅₀ = 0.12 μM) demonstrates potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, a mechanism relevant to cancer immunotherapy.

- Kinase Inhibition : Analogues like 15c and 7n inhibit Kit/Aur and p38 MAPK kinases, respectively. The pyridine-thiophene-urea scaffold may target similar ATP-binding pockets .

Physical and Spectral Properties

NMR and HRMS Data :

- 1H NMR : Urea NH protons in analogues (e.g., 7e) resonate at δ 8.71 (s, 1H), while triazole protons appear at δ 7.3–8.1. Thiophene protons typically show signals at δ 6.6–7.4 .

- 13C NMR : Urea carbonyls in similar compounds (e.g., 7e) exhibit δ ~155 ppm, aligning with the target compound’s expected profile .

- HRMS : Expected [M+H]+ for the target compound (C₁₆H₁₆N₆O₂S) is 356.1054, comparable to 7e ([M+H]+ = 463.9722) .

Crystallographic and Computational Analysis

- SHELX Refinement : Structural analogues (e.g., pyrazole-thiophene hybrids) are often refined using SHELXL, which optimizes hydrogen-bonding networks and π-stacking interactions critical for urea-based crystals .

- Docking Studies : Pyridine and thiophene moieties in similar compounds show strong interactions with hydrophobic enzyme pockets, suggesting analogous behavior for the target molecule .

Q & A

Q. What mechanistic insights can be gained from combining in vitro and in silico studies?

- Integrated Workflow :

Docking : Predict binding poses with EGFR or MAPK targets.

Mutagenesis : Validate key residues (e.g., Lys721 in EGFR) via site-directed mutagenesis.

Kinetic Studies : SPR to measure k/k rates .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.